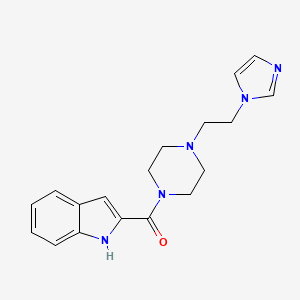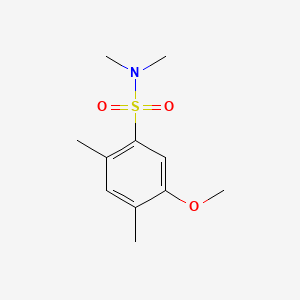
3-chloro-N-(quinolin-5-yl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(quinolin-5-yl)-1-benzothiophene-2-carboxamide, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase AKT. AKT is a key player in the PI3K/AKT/mTOR signaling pathway, which is involved in the regulation of cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. GSK690693 has shown promise as a potential therapeutic agent for these diseases, and has been the subject of extensive scientific research.
科学的研究の応用
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are known for their effectiveness as anticorrosive materials. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in applications aimed at protecting metals from corrosion. This property is attributed to the high electron density associated with quinoline derivatives, particularly those containing polar substituents like hydroxyl, methoxy, amino, and nitro groups (Verma, Quraishi, & Ebenso, 2020).
Antitumorigenic and Antiangiogenic Actions
Tasquinimod, a quinoline-3-carboxamide derivative, demonstrates potent antiangiogenic and antitumorigenic actions, showing promise in the treatment of advanced prostate cancers. Its efficacy in vitro and in early phase clinical trials, along with good drug tolerance and prolonged progression-free survival, highlights the therapeutic potential of quinoline derivatives in oncology (Williamson, Hartley, & Heer, 2013).
Heterocyclic Compounds for CNS Drug Synthesis
Functional chemical groups within heterocycles like quinoline and benzothiophene are of significant interest for the synthesis of novel Central Nervous System (CNS) acting drugs. These compounds, due to their nitrogen, sulfur, and oxygen heteroatoms, form a large class of organic compounds that are being explored for their therapeutic potential in treating CNS disorders (Saganuwan, 2017).
特性
IUPAC Name |
3-chloro-N-quinolin-5-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-16-12-5-1-2-9-15(12)23-17(16)18(22)21-14-8-3-7-13-11(14)6-4-10-20-13/h1-10H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGROBLDOEHVBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC4=C3C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(quinolin-5-yl)-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/no-structure.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2447949.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2447955.png)


![3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2447959.png)

![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)
![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)
